An In-depth Technical Guide to the Chemical Structure and Physical Properties of 4-Nitrobenzyl 4-Butoxybenzoate
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 4-Nitrobenzyl 4-Butoxybenzoate
Introduction
4-Nitrobenzyl 4-butoxybenzoate is an aromatic ester that, while not extensively documented in mainstream chemical literature, holds potential interest for researchers in medicinal chemistry and materials science. Its structure combines a para-substituted benzoic acid derivative with a para-nitro-substituted benzyl alcohol, creating a molecule with distinct electronic and steric characteristics. The presence of the electron-withdrawing nitro group on the benzyl moiety and the electron-donating butoxy group on the benzoate moiety suggests potential applications in areas such as liquid crystal research, as an intermediate in organic synthesis, or as a component in the development of novel polymers. This guide provides a comprehensive overview of the chemical structure, physical properties, a detailed synthesis protocol, and characterization data for 4-nitrobenzyl 4-butoxybenzoate, synthesized from insights into structurally related compounds.
Chemical Structure and Properties
4-Nitrobenzyl 4-butoxybenzoate is an ester formed from the condensation of 4-butoxybenzoic acid and 4-nitrobenzyl alcohol.
Molecular Formula: C₁₈H₁₉NO₅
Molecular Weight: 329.35 g/mol
Structure:
The molecule consists of a central ester functional group linking a 4-butoxybenzoyl unit and a 4-nitrobenzyl unit. The butoxy group (–O(CH₂)₃CH₃) on the benzoate ring is an electron-donating group, which increases the electron density of the aromatic ring. Conversely, the nitro group (–NO₂) on the benzyl ring is a strong electron-withdrawing group, which significantly reduces the electron density of its attached aromatic ring. These opposing electronic effects can influence the molecule's reactivity, stability, and intermolecular interactions.
Physical Properties of Starting Materials
A summary of the physical properties of the precursor molecules, 4-butoxybenzoic acid and 4-nitrobenzyl alcohol, is presented in Table 1.
| Property | 4-Butoxybenzoic Acid | 4-Nitrobenzyl Alcohol |
| CAS Number | 1498-96-0[1][2][3] | 619-73-8[4][5][6] |
| Molecular Formula | C₁₁H₁₄O₃[1][3] | C₇H₇NO₃[5] |
| Molecular Weight | 194.23 g/mol [2][3] | 153.14 g/mol [6] |
| Appearance | White to off-white solid[1] | White to light yellow crystalline powder[4] |
| Melting Point | 147-150 °C[2] | 92-94 °C[4][6] |
| Boiling Point | Not specified | 185 °C at 12 mmHg[4][6] |
| Solubility | Soluble in organic solvents, limited solubility in water[1] | Soluble in water (2 mg/mL at 20°C), ethanol, and ether[4][5] |
Synthesis of 4-Nitrobenzyl 4-Butoxybenzoate
The synthesis of 4-nitrobenzyl 4-butoxybenzoate can be effectively achieved through esterification. Two common and reliable methods are the Fischer-Speier esterification and the Steglich esterification. The Steglich method is often preferred for its mild reaction conditions.
Proposed Synthesis Workflow: Steglich Esterification
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the nucleophilic attack by the alcohol.[3][7][8] This method is advantageous as it proceeds at room temperature and is tolerant of a wide range of functional groups.[3][8]
Caption: Workflow for the Steglich esterification of 4-nitrobenzyl 4-butoxybenzoate.
Experimental Protocol: Steglich Esterification
Materials:
-
4-Butoxybenzoic acid
-
4-Nitrobenzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-butoxybenzoic acid (1.0 eq) in anhydrous DCM. Add 4-nitrobenzyl alcohol (1.0 eq) and a catalytic amount of DMAP (0.1 eq).
-
Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture with stirring.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-nitrobenzyl 4-butoxybenzoate.
Characterization of 4-Nitrobenzyl 4-Butoxybenzoate
The successful synthesis of the target compound can be confirmed through various analytical techniques.
Logical Flow of Characterization
Caption: Logical workflow for the characterization of 4-nitrobenzyl 4-butoxybenzoate.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 4-nitrobenzyl 4-butoxybenzoate based on the analysis of structurally similar compounds.
| Technique | Predicted Data |
| ¹H NMR | Butoxy group: ~0.9 ppm (t, 3H, CH₃), ~1.4 ppm (sextet, 2H, CH₂), ~1.7 ppm (quintet, 2H, CH₂), ~4.0 ppm (t, 2H, OCH₂). Aromatic protons (butoxybenzoate ring): ~6.9 ppm (d, 2H), ~8.0 ppm (d, 2H). Benzylic protons: ~5.4 ppm (s, 2H, OCH₂). Aromatic protons (nitrobenzyl ring): ~7.6 ppm (d, 2H), ~8.2 ppm (d, 2H). |
| ¹³C NMR | Butoxy group: ~14 ppm (CH₃), ~19 ppm (CH₂), ~31 ppm (CH₂), ~68 ppm (OCH₂). Aromatic carbons (butoxybenzoate ring): ~114 ppm, ~122 ppm, ~132 ppm, ~163 ppm. Carbonyl carbon: ~165 ppm. Benzylic carbon: ~65 ppm. Aromatic carbons (nitrobenzyl ring): ~124 ppm, ~128 ppm, ~143 ppm, ~148 ppm. |
| IR (cm⁻¹) | C=O stretch (ester): ~1720-1730. C-O stretch (ester): ~1270 and ~1100. NO₂ stretch (asymmetric): ~1520-1530. NO₂ stretch (symmetric): ~1340-1350. C-H stretch (aromatic): ~3000-3100. C-H stretch (aliphatic): ~2850-2960. |
| Mass Spec. | Molecular Ion (M⁺): m/z = 329. Key Fragments: m/z = 177 (butoxybenzoyl cation), m/z = 136 (nitrobenzyl cation), m/z = 121 (butoxybenzene cation), m/z = 91 (tropylium ion from benzyl fragment). |
Conclusion
This technical guide provides a detailed overview of the chemical structure, physical properties, and a reliable synthesis protocol for 4-nitrobenzyl 4-butoxybenzoate. While direct experimental data for this specific compound is scarce, by leveraging data from structurally analogous molecules, we have presented a comprehensive and scientifically grounded resource for researchers. The provided synthesis and characterization workflows offer a clear path for the preparation and verification of this compound, enabling further investigation into its potential applications in various fields of chemical science.
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